Licocoumarone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

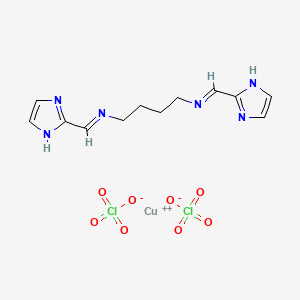

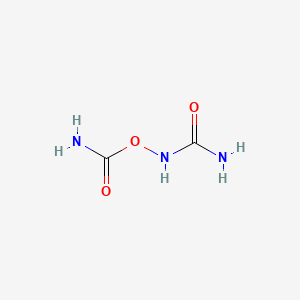

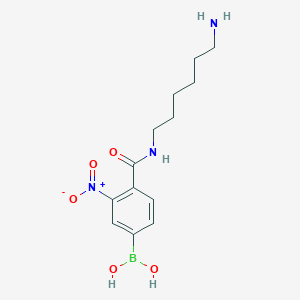

Licocoumarone is a member of the class of 1-benzofurans which consists of 1-benzofuran substituted by a hydroxy group at position 6, a methoxy group at position 4, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite, an antibacterial agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor and an apoptosis inducer. It is a member of 1-benzofurans, a member of resorcinols and an aromatic ether. It derives from a hydride of a 1-benzofuran.

Licocoumarone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, licocoumarone is considered to be a flavonoid lipid molecule. Licocoumarone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licocoumarone is primarily located in the membrane (predicted from logP). Licocoumarone can be biosynthesized from 1-benzofuran. Outside of the human body, licocoumarone can be found in herbs and spices. This makes licocoumarone a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Inflammatory and Immune Response Modulation

Licocoumarone, isolated from Glycyrrhiza uralensis, has been found to significantly influence inflammatory and immune responses. In a study, it was shown to attenuate lipopolysaccharide (LPS)-induced nitric oxide production and decrease the expression of various cytokines in macrophages. This suggests its potential application in treating infectious and immune-related diseases (Wu et al., 2017).

Anticancer Properties

Licocoumarone demonstrated anticancer properties by inducing apoptosis in human monoblastic leukemia U937 cells. This finding suggests its potential use as a natural anti-cancer agent (Watanabe et al., 2002).

Antioxidant and Antimicrobial Activities

A study identified licocoumarone as having both antioxidant and antimicrobial activities. This dual functionality expands its potential applications in various fields related to oxidative stress and microbial infections (Demizu et al., 1988).

Broad Spectrum of Pharmacological Activities

Licocoumarone is one of the many coumarin compounds in licorice investigated for their pharmacological effects. These include anticancer, hepatoprotective, antispasmodic, immunosuppressive, anti-inflammatory, and antibacterial properties. Understanding its broad spectrum of activities can be vital for clinical applications (Zang, 2020).

Liver Disease Treatment

Licocoumarone has shown promise in treating various liver diseases. Studies have demonstrated its effectiveness against alcoholic liver disease, nonalcoholic fatty liver disease, and hepatotoxicity. It acts through mechanisms like activation of the Nrf2 antioxidant system and stimulation of AMPK-mediated energy homeostasis (Zhang et al., 2019).

Propiedades

Número CAS |

118524-14-4 |

|---|---|

Nombre del producto |

Licocoumarone |

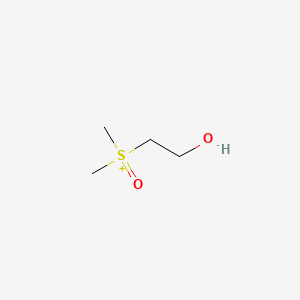

Fórmula molecular |

C20H20O5 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |

Clave InChI |

CNPMAFLUEHEXRE-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

SMILES canónico |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

melting_point |

183-185°C |

Descripción física |

Solid |

Sinónimos |

licocoumarone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)

![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)